Cas no 1694568-68-7 (2,2-difluoro-2-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid)
2,2-difluoro-2-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Thiazoleacetic acid, α,α-difluoro-2-(trifluoromethyl)-
- 2,2-Difluoro-2-(2-(trifluoromethyl)thiazol-5-yl)acetic acid
- 2,2-difluoro-2-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid
- 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid
- 1694568-68-7
- 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid
- EN300-1138316
-
- Inchi: 1S/C6H2F5NO2S/c7-5(8,4(13)14)2-1-12-3(15-2)6(9,10)11/h1H,(H,13,14)
- InChI Key: LEBSBWYGHZTJLH-UHFFFAOYSA-N
- SMILES: C(C1=CN=C(C(F)(F)F)S1)(F)(F)C(=O)O
Computed Properties
- Exact Mass: 246.97264029g/mol
- Monoisotopic Mass: 246.97264029g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 78.4Ų
Experimental Properties
- Density: 1.706±0.06 g/cm3(Predicted)
- Boiling Point: 234.5±40.0 °C(Predicted)
- pka: 0.83±0.10(Predicted)
2,2-difluoro-2-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P028OTY-50mg |
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid |
1694568-68-7 | 95% | 50mg |
$506.00 | 2024-06-19 | |
| 1PlusChem | 1P028OTY-100mg |
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid |
1694568-68-7 | 95% | 100mg |
$724.00 | 2024-06-19 | |
| 1PlusChem | 1P028OTY-250mg |
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid |
1694568-68-7 | 95% | 250mg |
$1005.00 | 2024-06-19 | |
| 1PlusChem | 1P028OTY-500mg |
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid |
1694568-68-7 | 95% | 500mg |
$1549.00 | 2024-06-19 | |
| 1PlusChem | 1P028OTY-1g |
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid |
1694568-68-7 | 95% | 1g |
$1969.00 | 2024-06-19 | |
| 1PlusChem | 1P028OTY-2.5g |
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid |
1694568-68-7 | 95% | 2.5g |
$3801.00 | 2024-06-19 | |
| 1PlusChem | 1P028OTY-5g |
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid |
1694568-68-7 | 95% | 5g |
$5593.00 | 2024-06-19 | |
| 1PlusChem | 1P028OTY-10g |
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid |
1694568-68-7 | 95% | 10g |
$8263.00 | 2024-06-19 | |
| Enamine | EN300-1138316-0.05g |
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid |
1694568-68-7 | 95% | 0.05g |
$359.0 | 2023-10-26 | |
| Enamine | EN300-1138316-0.1g |
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid |
1694568-68-7 | 95% | 0.1g |
$535.0 | 2023-10-26 |
2,2-difluoro-2-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2,2-difluoro-2-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid
Introduction to 2,2-difluoro-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid (CAS No. 1694568-68-7)
2,2-difluoro-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid, identified by its CAS number 1694568-68-7, is a fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the thiazole family, a scaffold widely recognized for its biological activity and structural versatility. The presence of multiple fluorine atoms and a trifluoromethyl group in its structure imparts unique electronic and steric properties, making it a promising candidate for developing novel therapeutic agents.
The thiazole ring in this molecule serves as a key pharmacophore, contributing to its interactions with biological targets. Thiazole derivatives have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of fluorine atoms at the 2-position and the trifluoromethyl group at the 2-(trifluoromethyl) position enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. These modifications also improve binding affinity to biological receptors, potentially leading to more effective therapeutic outcomes.
In recent years, there has been a surge in research focused on fluorinated compounds due to their ability to modulate enzyme activity and receptor binding. The fluorine atoms in 2,2-difluoro-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid can participate in hydrogen bonding and van der Waals interactions with biological targets, thereby enhancing the compound's bioactivity. Additionally, the trifluoromethyl group contributes to electron-withdrawing effects, which can influence the compound's reactivity and pharmacokinetic properties.
One of the most compelling aspects of this compound is its potential application in oncology research. Thiazole derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The structural features of 2,2-difluoro-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid make it a strong candidate for further investigation as an anti-cancer agent. Preclinical studies have demonstrated that similar fluorinated thiazole compounds can disrupt tumor growth by inhibiting key signaling pathways.
The synthesis of 2,2-difluoro-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms and the trifluoromethyl group necessitates specialized synthetic methodologies to ensure high yield and purity. Advances in fluorination techniques have made it possible to incorporate these functional groups efficiently into complex molecular frameworks. This has opened up new avenues for designing bioactive molecules with tailored properties.
From a computational chemistry perspective, the molecular modeling of 2,2-difluoro-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid has revealed interesting insights into its interactions with biological targets. Studies using molecular dynamics simulations have shown that the fluorine atoms and trifluoromethyl group play crucial roles in stabilizing the binding of the compound to its target proteins. These findings provide valuable guidance for optimizing the structure of this molecule for better pharmacological activity.
The pharmaceutical industry has shown increasing interest in fluorinated compounds due to their favorable pharmacokinetic profiles. 2,2-difluoro-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid exemplifies how structural modifications can enhance drug-like properties such as solubility, bioavailability, and metabolic stability. These attributes are essential for developing drugs that can effectively reach their target sites within the body.
In conclusion, 2,2-difluoro-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid (CAS No. 1694568-68-7) represents a fascinating compound with significant potential in medicinal chemistry and drug development. Its unique structural features and promising biological activities make it an attractive candidate for further research. As our understanding of fluorinated compounds continues to grow, this molecule will likely play a crucial role in the discovery of novel therapeutic agents that address unmet medical needs.
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